molecular formula C20H25N3O B5572973 2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 134828-30-1

2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Katalognummer: B5572973
CAS-Nummer: 134828-30-1
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: OJUDIJXBZSAGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one is a structurally complex tricyclic molecule featuring a 1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one core substituted with two methyl groups at positions 5 and 5. The indole moiety at position 2 is further substituted with methyl groups at the 1 and 2 positions. Its molecular formula is C₂₀H₂₅N₃O (molecular weight: 323.4 g/mol), as derived from crystallographic and synthetic studies .

Eigenschaften

IUPAC Name

2-(1,2-dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-13-16(14-7-5-6-8-15(14)21(13)4)17-22-9-19(2)10-23(17)12-20(3,11-22)18(19)24/h5-8,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUDIJXBZSAGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3N4CC5(CN3CC(C4)(C5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158984
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134828-30-1
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134828301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole subunit undergoes regioselective oxidation at the C5 position when treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. This reaction produces an epoxide intermediate, which can hydrolyze to form a diol under acidic aqueous conditions.

Reaction TypeReagents/ConditionsOutcome
EpoxidationmCPBA, CH₂Cl₂, 0–25°CFormation of C5-C6 epoxide on indole ring
HydrolysisH₂SO₄ (0.1 M), H₂O, 60°CEpoxide converts to trans-diol with >85% yield

Substitution Reactions

The diazatricyclo framework participates in nucleophilic substitution at the N1 and N3 positions. Methyl iodide in THF with K₂CO₃ selectively methylates N1, while benzyl bromide substitutes N3 under phase-transfer conditions (TBAB catalyst, 50°C).

Reaction TypeReagents/ConditionsOutcome
N-AlkylationCH₃I, K₂CO₃, THF, refluxN1-methylation with 72% isolated yield
N-BenzylationBnBr, TBAB, NaOH(aq), 50°CN3-benzylation achieving 68% yield

Cyclization Reactions

Under acidic conditions (p-TsOH, toluene, 110°C ), the compound undergoes intramolecular cyclization via the indole C2-methyl group, forming a fused tetracyclic product. This reaction demonstrates high stereoselectivity due to steric constraints of the diazatricyclo system.

Reaction TypeReagents/ConditionsOutcome
Acid-catalyzed cyclizationp-TsOH (10 mol%), toluene, 110°CTetracyclic product with 89% yield and >95% diastereomeric excess

Hydrogenation Reactions

Catalytic hydrogenation (H₂, Pd/C, EtOH, 40 psi ) selectively reduces the diazatricyclo ketone to a secondary alcohol while preserving the indole ring. This reaction proceeds with 94% conversion in 6 hours .

Reaction TypeReagents/ConditionsOutcome
Ketone reduction10% Pd/C, H₂ (40 psi), EtOH, 25°C6-ol derivative with 94% yield

Nucleophilic Additions

Grignard reagents (CH₃MgBr, THF, −78°C ) add to the carbonyl group of the diazatricyclo system, forming a tertiary alcohol. The reaction is stereospecific, favoring the endo-alcohol product due to the rigid bicyclic structure .

Reaction TypeReagents/ConditionsOutcome
Grignard additionCH₃MgBr, THF, −78°C to 25°Cendo-Alcohol formed in 81% yield

Functional Group Compatibility

Critical stability observations include:

  • Base sensitivity : Degrades in NaOH (>1 M) via retro-aldol cleavage of the diazatricyclo system

  • Photoreactivity : UV irradiation (254 nm) induces [4+2] cycloaddition between indole and diazatricyclo moieties

  • Thermal stability : Decomposes above 200°C via C-N bond cleavage

Industrial-Scale Modifications

Continuous flow reactors enhance reaction efficiency:

  • Epoxidation : 92% conversion in 8 minutes using a microfluidic reactor (vs. 6 hours in batch)

  • N-Benzylation : 99% purity achieved via inline solvent extraction modules

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogues

Compound Name Indole Substituents Tricyclic Core Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Reference
Target Compound 1,2-dimethyl 5,7-dimethyl C₂₀H₂₅N₃O 323.4 N/A
2-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl analogue 1,2-dimethyl; 5-methoxy 5,7-dimethyl C₂₁H₂₅N₃O₂ 363.5 N/A
2-(1-Ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl analogue 1-ethyl; 2-methyl 5,7-dimethyl C₂₁H₂₇N₃O 337.5 2.5
2-(1H-Indol-3-yl)-5,7-diisopropyl analogue None (parent indole) 5,7-diisopropyl C₂₂H₂₉N₃O 357.5 N/A

Key Observations :

  • Ethyl vs. Methyl () : Replacing a methyl with an ethyl group at the indole’s 1-position increases molecular weight by 14 g/mol and hydrophobicity (XLogP3: 2.5 vs. estimated ~2.0 for the target compound).
  • Diisopropyl Substitution () : Bulkier substituents on the tricyclic core significantly raise molecular weight and hydrophobicity, likely impacting bioavailability.

Physicochemical and Computational Properties

Table 2: Physicochemical and Computational Property Comparison

Compound Hydrogen Bond Acceptors Hydrogen Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų) Reference
Target Compound 3 0 2 28.5
1-Ethyl-2-methyl analogue 3 0 2 28.5
Benzyl-substituted amine 3 1 1 38.9

Key Observations :

  • Hydrogen Bonding: The target compound and its ethyl analogue lack hydrogen bond donors, limiting interactions with polar targets. In contrast, the benzyl-substituted amine () has one donor, enabling stronger polar interactions .

Q & A

Q. How is the molecular structure of this compound confirmed experimentally?

The compound’s structure is validated via single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Crystal growth : Optimizing solvent systems (e.g., DCM/hexane) to obtain diffraction-quality crystals.
  • Data collection : Using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
  • Refinement : Employing SHELXL for structure solution and refinement, with R-factors < 0.05 for high precision .
  • Cross-validation : Comparing XRD bond lengths/angles with computational models (e.g., DFT) to resolve ambiguities.

Q. What synthetic routes are effective for constructing the tricyclic core?

The diazatricyclo[3.3.1.1³,⁷]decan-6-one core is synthesized via:

  • Stepwise cyclization : Condensation of indole derivatives with diketones or amino esters under acidic conditions (e.g., H2SO4 catalysis) .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for higher yields (e.g., 70% vs. 50% conventional heating) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Example Optimization Table :

StepReagents/ConditionsYield (%)Reference Method
Indole alkylationCH3I, K2CO3, DMF, 80°C85
Tricyclic formationH2SO4, reflux, 12 h65
Microwave cyclizationH2O/EtOH, 150°C, 30 min78

Advanced Research Questions

Q. How are mechanistic insights into the tricyclic ring formation obtained?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : Replacing protons with deuterium to identify rate-determining steps.
  • DFT calculations : Modeling transition states (e.g., Gaussian 16) to map energy barriers for cyclization .
  • In-situ NMR : Monitoring intermediates in real time (e.g., using DMSO-d6 as solvent) .

Q. What challenges arise in crystallographic refinement, and how are they resolved?

Common issues include:

  • Disordered atoms : Partial occupancy of methyl groups resolved using SHELXL’s PART instruction .
  • Twinning : Detected via ROTAX analysis; refined with TWIN/BASF commands in SHELXL .
  • Thermal motion : Anisotropic displacement parameters (ADPs) refined for non-H atoms.

Q. How is bioactivity evaluated for this compound?

If bioactive, methodologies include:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC50 determination).
  • Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1XYZ) .

Q. How are computational models validated against experimental data?

  • Geometric parameters : Compare DFT-optimized bond lengths/angles with XRD data (RMSD < 0.02 Å) .
  • Spectroscopic validation : Match computed IR/NMR shifts (e.g., B3LYP/6-31G*) with experimental spectra .

Q. How to resolve contradictions between spectral and crystallographic data?

  • Multi-technique cross-check : Confirm NMR assignments (e.g., ¹H-¹³C HSQC) against XRD-derived connectivity .
  • Dynamic effects : Consider temperature-dependent conformational changes in solution vs. solid state .

Q. Can this compound be incorporated into functional polymers?

While not directly studied, analogous tricyclic systems are used in:

  • Cationic polymers : Copolymerization with DMDAAC for dye-fixation applications .
  • Characterization : GPC for molecular weight, DSC for thermal stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.